molecular formula C10H24Cl2N2O B1424761 2-{Methyl[2-(2-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride CAS No. 1220035-54-0

2-{Methyl[2-(2-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride

Cat. No.: B1424761
CAS No.: 1220035-54-0
M. Wt: 259.21 g/mol
InChI Key: RZMNOBHSFUEXQP-UHFFFAOYSA-N
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Description

2-{Methyl[2-(2-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride is a chemical compound with the molecular formula C10H24Cl2N2O. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{Methyl[2-(2-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride typically involves the reaction of piperidine derivatives with appropriate alkylating agents. One common method includes the alkylation of piperidine with 2-chloroethanol in the presence of a base, followed by methylation using methyl iodide. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-{Methyl[2-(2-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various substituted piperidine derivatives, alcohols, amines, and other functionalized compounds .

Scientific Research Applications

2-{Methyl[2-(2-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-{Methyl[2-(2-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 2-{Methyl[2-(3-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride
  • 2-{Methyl[2-(4-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride
  • 2-{Methyl[2-(2-piperidinyl)ethyl]amino}ethan-1-ol

Uniqueness

2-{Methyl[2-(2-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride is unique due to its specific substitution pattern on the piperidine ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[methyl(2-piperidin-2-ylethyl)amino]ethanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O.2ClH/c1-12(8-9-13)7-5-10-4-2-3-6-11-10;;/h10-11,13H,2-9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZMNOBHSFUEXQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1CCCCN1)CCO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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